Lifibrate

Hypolipidemic potency Clofibrate comparison PPARα agonism

Lifibrate (SaH 42‑348) is a clofibrate-derivative phenoxyacetic acid ester classified as a fibric acid derivative (fibrate) and a peroxisome proliferator‑activated receptor‑α (PPARα) agonist. Beyond PPARα activation, it is a small‑molecule inhibitor of cholinephosphotransferase (CPT), phosphatidyl‑N‑methylethanolamine N‑methyltransferase (PME‑NMT), and phosphatidyl‑N,N‑dimethylethanolamine N‑methyltransferase (PDE‑NMT), a polypharmacology that distinguishes it from first‑generation fibrates.

Molecular Formula C20H21Cl2NO4
Molecular Weight 410.3 g/mol
CAS No. 22204-91-7
Cat. No. B1675321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLifibrate
CAS22204-91-7
Synonyms1-methyl-4-piperidyl bis(4-chlorophenoxy)acetate
lifibrate
SaH 42-348
Molecular FormulaC20H21Cl2NO4
Molecular Weight410.3 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)OC(=O)C(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl
InChIInChI=1S/C20H21Cl2NO4/c1-23-12-10-18(11-13-23)25-19(24)20(26-16-6-2-14(21)3-7-16)27-17-8-4-15(22)5-9-17/h2-9,18,20H,10-13H2,1H3
InChIKeyQDGIAPPCJRFVEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lifibrate (CAS 22204-91-7) Procurement-Relevant Baseline: Fibrate-Class PPARα Agonist with Dual Cholinephosphotransferase Inhibition


Lifibrate (SaH 42‑348) is a clofibrate-derivative phenoxyacetic acid ester classified as a fibric acid derivative (fibrate) and a peroxisome proliferator‑activated receptor‑α (PPARα) agonist [1]. Beyond PPARα activation, it is a small‑molecule inhibitor of cholinephosphotransferase (CPT), phosphatidyl‑N‑methylethanolamine N‑methyltransferase (PME‑NMT), and phosphatidyl‑N,N‑dimethylethanolamine N‑methyltransferase (PDE‑NMT), a polypharmacology that distinguishes it from first‑generation fibrates [2]. It has a molecular weight of 410.3 g mol⁻¹, an XLogP3‑AA of 5.5, and a tertiary‑amine‑containing 1‑methylpiperidin‑4‑yl ester moiety that imparts distinct physicochemical and pharmacokinetic properties relative to simple ethyl‑ester fibrates [1].

Why Generic Substitution Fails: Quantified Potency Differences, Divergent Enzyme Selectivity, and Non‑Lipid Pharmacology Prohibit Simple Interchange with Other Fibrates


Lifibrate cannot be treated as a generic fibrate substitute because it differs from clofibrate, fenofibrate, gemfibrozil, and ciprofibrate in at least three quantifiable dimensions: (1) an 8‑ to 9‑fold higher hypolipidemic potency on a weight‑for‑weight basis in rats [1]; (2) a distinct hormone‑sensitive lipase (HSL) inhibition profile—unlike clofibrate, Lifibrate does not suppress norepinephrine‑induced free fatty acid release, implying a different in‑vivo metabolic fingerprint [2]; and (3) a CPT‑inhibitory pharmacology that is absent from other clinically used fibrates and that mediates blood‑brain barrier protection in experimental stroke, an activity not documented for other fibrates [3]. These differences mean that interchanging Lifibrate with another fibrate will alter potency, off‑target enzyme engagement, and neurovascular outcomes in a manner not predictable from PPARα agonism alone.

Lifibrate‑Specific Quantitative Differentiation Evidence: Head‑to‑Head and Cross‑Study Comparisons with Clofibrate and Other Fibrates


8‑Fold Higher Hypolipidemic Potency vs. Clofibrate in Wistar Rats

In male Wistar rats, Lifibrate (SaH 42‑348) exhibits 8 to 9 times greater hypolipidemic activity than chlorphenoxy isobutyric acid ethyl ester (clofibrate; CPIB) on a weight‑for‑weight basis [1]. This potency advantage is not solely attributable to PPARα activation, as Lifibrate also did not inhibit cholesterol biosynthesis from 1‑¹⁴C acetate, whereas CPIB did [1].

Hypolipidemic potency Clofibrate comparison PPARα agonism

Divergent Hormone‑Sensitive Lipase Profile: Lifibrate Does Not Inhibit Norepinephrine‑Induced Free Fatty Acid Release, Unlike Clofibrate

At hypocholesterolemically effective doses, clofibrate inhibited norepinephrine‑induced free fatty acid (FFA) release in rats, whereas both lifibrate and ciprofibrate did not suppress this response [1]. This indicates that Lifibrate and ciprofibrate spare hormone‑sensitive lipase (HSL) activity, a pharmacodynamic distinction that separates them from first‑generation fibrates.

Hormone‑sensitive lipase Free fatty acid release Metabolic selectivity

Clinical Utility in Clofibrate‑Refractory Type IIa Hyperlipidemia

Lifibrate is documented to be effective in patients with type IIa hyperlipidemia who have failed to respond to clofibrate [1]. While the primary quantitative data from the original 393‑patient observational study report an average three‑lipid reduction of 19–25 % [2], the key differentiation is the presence of a distinct responder population that is not captured by clofibrate.

Type IIa hyperlipidemia Clofibrate‑refractory Clinical differentiation

Blood‑Brain Barrier Protection in Ischemic Stroke: Quantitative Reductions in Infarct Volume, Neurological Deficit, and BBB Permeability

In an MCAO mouse model, 35 mg kg⁻¹ day⁻¹ oral Lifibrate for 7 days reduced hemispheric infarction volume from 31.3 ± 3.25 % to 17.6 ± 1.56 % (P < 0.01), improved neurological deficit score from 3.3 ± 0.35 to 1.7 ± 0.16, and decreased Evans‑blue‑assessed BBB permeability from 38.1 ± 3.56 to 28.3 ± 2.61 µg g⁻¹ protein [1]. In OGD/R‑challenged bEnd.3 brain microvascular endothelial cells, 6 µM Lifibrate elevated cell viability from 62 % to 91 %, reduced LDH release from 32.5 % to 10.9 %, and restored trans‑endothelial electrical resistance (TEER) from 51.3 to 87.9 Ω cm² [1]. These effects are mediated through CPT inhibition and the MLCK/p‑MLC/ZO‑1 pathway, a mechanism not shared by other fibrates [2].

Blood‑brain barrier Ischemic stroke Neurovascular protection

Dual‑Target CPT Inhibition as a Differentiating Pharmacological Fingerprint

Lifibrate inhibits cholinephosphotransferase (CPT), phosphatidyl‑N‑methylethanolamine N‑methyltransferase (PME‑NMT), and phosphatidyl‑N,N‑dimethylethanolamine N‑methyltransferase (PDE‑NMT) . These enzymes are critical for phosphatidylcholine biosynthesis, and their inhibition is not reported for clofibrate, fenofibrate, gemfibrozil, or bezafibrate at pharmacologically relevant concentrations. The CPT‑inhibitory activity is mechanistically linked to the observed BBB protection in stroke models [1].

Cholinephosphotransferase inhibition Phospholipid metabolism Polypharmacology

Lifibrate‑Specific Research and Industrial Application Scenarios Derived from Quantitative Differentiation Evidence


Hyperlipidemia Models Requiring High Potency with Reduced HSL Interference

When designing preclinical hyperlipidemia studies in rats where a low‑mass dose is critical (e.g., to minimize excipient‑related effects), Lifibrate’s 8–9‑fold higher potency vs. clofibrate [5] enables effective lipid lowering at substantially lower doses. Moreover, the lack of HSL inhibition prevents confounding suppression of catecholamine‑stimulated lipolysis [2], making Lifibrate the preferred agent for studies that require intact adipose‑tissue lipolytic responses.

Clofibrate‑Refractory Type IIa Hyperlipidemia Models

Lifibrate is uniquely positioned for investigations into clofibrate‑resistant type IIa hyperlipidemia, as clinical evidence shows efficacy in patients who did not respond to clofibrate [5]. Researchers modelling this condition in animals or in vitro can use Lifibrate to ensure a relevant pharmacological phenotype, avoiding the null outcomes expected with clofibrate or other fibrates that lack this specific efficacy signal.

Ischemic Stroke Research with Integrated Lipid‑Lowering and BBB Protection

Lifibrate is the only fibrate with robust, quantitatively documented blood‑brain barrier protection in experimental stroke [5]. Studies requiring simultaneous PPARα‑mediated lipid modulation and CPT‑dependent maintenance of tight‑junction integrity can use Lifibrate as a single‑agent tool. The compound’s ability to reduce infarct volume by 43.8 % and neurological deficit by 48.5 % while preserving TEER provides a reproducible benchmark for neurovascular protection [5].

Phospholipid Metabolism and CPT‑Pathway Chemical Biology

Lifibrate serves as an affordable, commercially available dual PPARα/CPT inhibitor, unlike any other fibrate [5]. It can be used as a positive control or probe in assays measuring phosphatidylcholine synthesis, phospholipid N‑methylation, or CPT activity, enabling mechanistic studies that are not possible with pure PPARα agonists such as fenofibrate or gemfibrozil.

Quote Request

Request a Quote for Lifibrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.